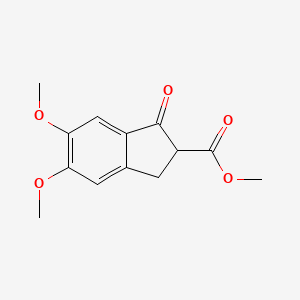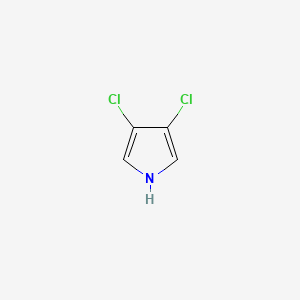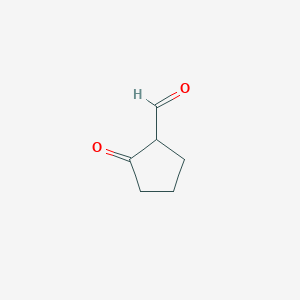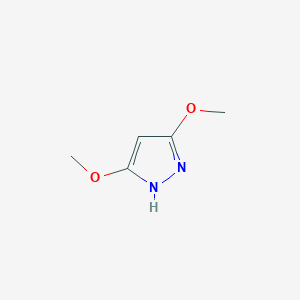
1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
説明
1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as MPPT, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, it has been found to decrease the levels of corticosterone, a hormone that is involved in the stress response.
実験室実験の利点と制限
One advantage of using 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been found to exhibit relatively low toxicity in animal models, which makes it a safer compound to work with compared to other drugs.
One limitation of using 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, its effects may vary depending on the dosage and administration route, which can complicate experimental design.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea. One area of interest is its potential as a treatment for neuropathic pain. Studies have shown that 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits analgesic effects in animal models of neuropathic pain, suggesting that it may be useful in the treatment of this condition.
Another area of interest is its potential as a treatment for anxiety disorders. Studies have shown that 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits anxiolytic effects in animal models, indicating that it may be useful in the treatment of anxiety disorders such as generalized anxiety disorder and post-traumatic stress disorder.
Finally, there is interest in exploring the potential of 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea as a treatment for substance abuse disorders. Studies have shown that 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits anti-addictive effects in animal models of drug addiction, suggesting that it may be useful in the treatment of substance abuse disorders such as opioid addiction.
Conclusion:
In conclusion, 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, or 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its mechanism of action is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor and a sigma-1 receptor agonist. 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to exhibit antidepressant and analgesic effects in animal models, and there is interest in exploring its potential as a treatment for neuropathic pain, anxiety disorders, and substance abuse disorders.
科学的研究の応用
1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been studied for its potential applications in the treatment of various medical conditions. One of the major areas of research is its use as an antidepressant. Studies have shown that 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression.
Another area of research is its potential as an analgesic. 1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to exhibit analgesic effects in animal models of pain, indicating that it may be useful in the treatment of chronic pain conditions.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-21(26)25-14-4-5-17-8-9-18(15-20(17)25)24-22(27)23-13-12-16-6-10-19(28-2)11-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNKTSUNRWKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127821 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-N′-[1,2,3,4-tetrahydro-1-(1-oxopropyl)-7-quinolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
CAS RN |
1203146-79-5 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-N′-[1,2,3,4-tetrahydro-1-(1-oxopropyl)-7-quinolinyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203146-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-N′-[1,2,3,4-tetrahydro-1-(1-oxopropyl)-7-quinolinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3046068.png)
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3046069.png)
![N-(3,4-dimethoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B3046070.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3046071.png)
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3046073.png)
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046075.png)

![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)




![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)